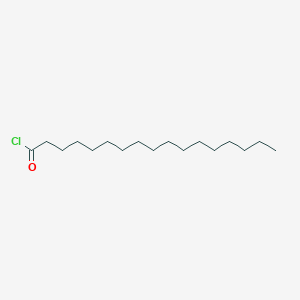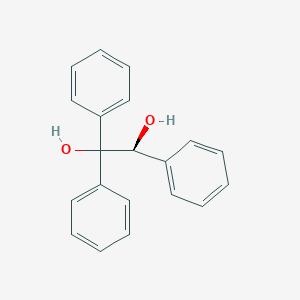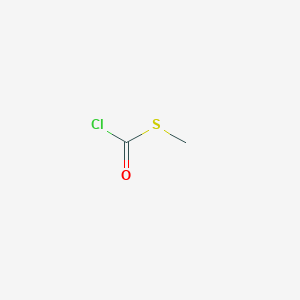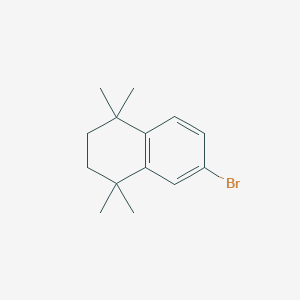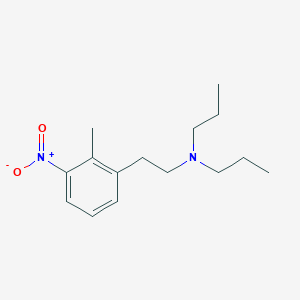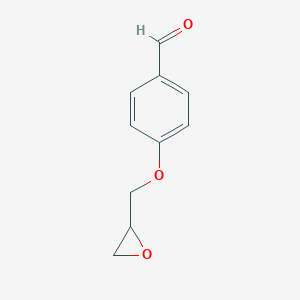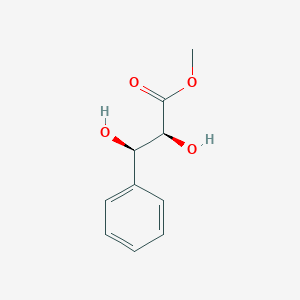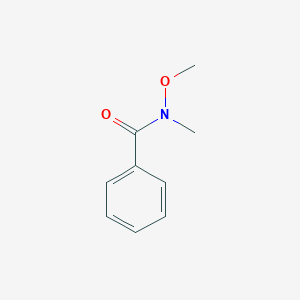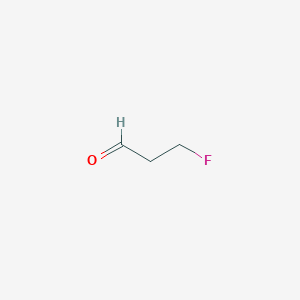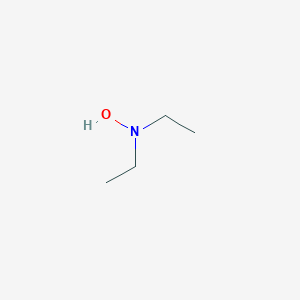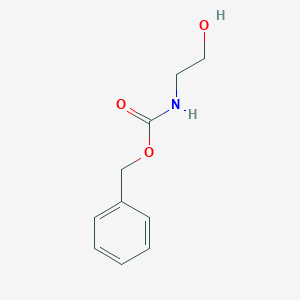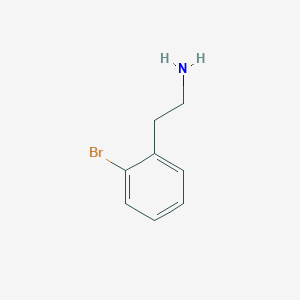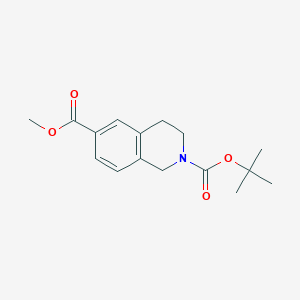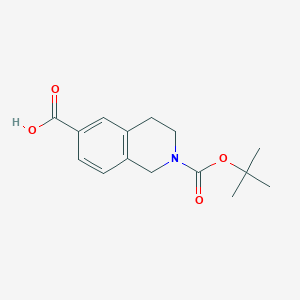
3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone, also known as MPEP, is a chalcone derivative that has gained interest in the scientific community due to its potential therapeutic applications. MPEP has been found to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), making it a promising candidate for the treatment of neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction.
Mechanism Of Action
3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and neuronal excitability. By blocking the activity of this receptor, 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone is able to modulate glutamatergic neurotransmission and reduce the hyperexcitability that is often associated with neurological disorders.
Biochemical And Physiological Effects
3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone has been found to have a variety of biochemical and physiological effects. In addition to its activity as an mGluR5 antagonist, 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone has been shown to modulate the activity of other neurotransmitter systems, including dopamine and GABA. 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone has also been found to reduce inflammation and oxidative stress, which are thought to play a role in the pathogenesis of many neurological disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone in lab experiments is its selectivity for the mGluR5 receptor, which allows for more precise modulation of glutamatergic neurotransmission. However, 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone does have some limitations, including its relatively low potency and its potential for off-target effects at high concentrations.
Future Directions
There are several potential future directions for research on 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone. One area of interest is the development of more potent and selective mGluR5 antagonists that could be used in the treatment of neurological disorders. Additionally, there is a need for further investigation into the potential off-target effects of 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone and other mGluR5 antagonists. Finally, research is needed to better understand the long-term effects of 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone on brain function and behavior.
Synthesis Methods
The synthesis of 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone involves the condensation of 4'-hydroxy-3-methoxyacetophenone with 2-(1-pyrrolidinyl)ethanone, followed by the addition of phenylboronic acid and subsequent Suzuki coupling with 4-fluorobenzaldehyde. The resulting compound is then demethylated using boron tribromide to yield 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone.
Scientific Research Applications
3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone has been extensively studied for its potential therapeutic applications in various neurological disorders. In a study conducted on Fragile X syndrome, 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone was found to improve cognitive function and reduce hyperactivity in a mouse model of the disorder. Additionally, 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone has been shown to reduce dyskinesia in a rat model of Parkinson's disease and to decrease drug-seeking behavior in a rat model of addiction.
properties
CAS RN |
15288-31-0 |
|---|---|
Product Name |
3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone |
Molecular Formula |
C28H29NO3 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(E)-3-(3-methoxyphenyl)-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C28H29NO3/c1-31-26-11-7-8-22(20-26)21-27(23-9-3-2-4-10-23)28(30)24-12-14-25(15-13-24)32-19-18-29-16-5-6-17-29/h2-4,7-15,20-21H,5-6,16-19H2,1H3/b27-21+ |
InChI Key |
MTQWJFCEUWQEDF-SZXQPVLSSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(\C2=CC=CC=C2)/C(=O)C3=CC=C(C=C3)OCCN4CCCC4 |
SMILES |
COC1=CC=CC(=C1)C=C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OCCN4CCCC4 |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OCCN4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



